Cinnamycin
Description
Structure
2D Structure
Properties
CAS No. |
1405-39-6 |
|---|---|
Molecular Formula |
C89H125N25O25S3 |
Molecular Weight |
2041.3 g/mol |
IUPAC Name |
(1S,4S,13S,16S,19R,22S,25S,28R,31S,37S,41R,44R,47S,50S,53R,56R,65S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid |
InChI |
InChI=1S/C89H125N25O25S3/c1-43(2)66-84(133)109-59-41-140-40-58-79(128)108-60-42-142-45(4)68(86(135)105-55(75(124)110-66)34-48-22-12-7-13-23-48)111-76(125)54(33-47-20-10-6-11-21-47)104-82(131)61-26-17-31-114(61)65(118)38-98-72(121)53(32-46-18-8-5-9-19-46)103-78(127)57(106-80(60)129)36-95-29-15-14-24-52(87(136)137)102-85(134)67(112-77(126)56(35-63(92)116)99-64(117)37-97-83(132)69(113-81(59)130)70(119)88(138)139)44(3)141-39-49(90)71(120)100-50(25-16-30-96-89(93)94)73(122)101-51(74(123)107-58)27-28-62(91)115/h5-13,18-23,43-45,49-61,66-70,95,119H,14-17,24-42,90H2,1-4H3,(H2,91,115)(H2,92,116)(H,97,132)(H,98,121)(H,99,117)(H,100,120)(H,101,122)(H,102,134)(H,103,127)(H,104,131)(H,105,135)(H,106,129)(H,107,123)(H,108,128)(H,109,133)(H,110,124)(H,111,125)(H,112,126)(H,113,130)(H,136,137)(H,138,139)(H4,93,94,96)/t44-,45?,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,66+,67?,68+,69+,70-/m1/s1 |
InChI Key |
QJDWKBINWOWJNZ-IDGBIKHQSA-N |
SMILES |
CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 |
Isomeric SMILES |
C[C@@H]1C2C(=O)N[C@@H](CCCCNC[C@H]3C(=O)N[C@H](C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@H]5C(SC[C@@H](C(=O)N3)NC(=O)[C@H](CSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)N)[C@H](C(=O)O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CC6=CC=CC=C6)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CS1)N)CCCNC(=N)N)CCC(=O)N)C)CC7=CC=CC=C7)CC8=CC=CC=C8)C(=O)O |
Canonical SMILES |
CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 |
Synonyms |
Lysine, cysteinylarginylglutaminylcysteinylcysteinylphenylalanylphenylalanylglycylprolyl-3-aminoalanyl-3-mercapto-2-aminobutanoylphenylalanylvalylcysteinyl-3-hydroxy-alpha-aspartylglycylasparaginyl-3-mercapto-2-aminobutanoyl-, cyclic (1-18),(4-14), ( |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Cinnamycin exhibits a range of biological activities, primarily due to its ability to selectively bind to phosphatidylethanolamine (PE) lipids found in bacterial membranes. This unique binding capability allows this compound to permeabilize membranes, making it effective against various pathogens. Key biological activities include:
- Antimicrobial Properties : this compound demonstrates potent activity against a variety of bacteria, including Gram-positive organisms such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative bacteria. Its mechanism involves disrupting the integrity of bacterial membranes by targeting PE lipids .
- Inhibition of Phospholipase A2 : this compound inhibits phospholipase A2 (PLA2), an enzyme involved in inflammatory processes by releasing arachidonic acid from cell membrane phospholipids. This inhibition is beneficial for treating conditions associated with inflammation, such as atherosclerosis and diabetes .
- Antiviral Activity : The compound has shown promise in inhibiting the proliferation of enveloped viruses, potentially providing a broad-spectrum antiviral strategy. It disrupts the interaction between PE and phosphatidylserine receptors crucial for viral entry into host cells .
Therapeutic Applications
This compound's unique properties position it as a candidate for various therapeutic applications:
- Blood Pressure Regulation : Research indicates that this compound may play a role in regulating blood pressure, making it relevant for cardiovascular health .
- Cancer Treatment : Due to its ability to selectively target cancer cell membranes containing PE, this compound is being investigated as a potential therapeutic agent for cancer treatment .
- Food Preservation : The antimicrobial properties of this compound are being explored for use in food preservation. Its effectiveness against foodborne pathogens makes it a candidate for enhancing food safety .
Case Studies
Several studies highlight the efficacy and potential applications of this compound:
-
Antimicrobial Efficacy :
- A study demonstrated that this compound effectively reduced populations of Listeria monocytogenes in food products, showcasing its potential as a natural preservative .
- In vitro studies have shown that this compound has a minimum inhibitory concentration (MIC) against various pathogens, indicating its potency as an antimicrobial agent .
- Inflammation and Disease Management :
- Viral Infections :
Summary Table of this compound Applications
| Application Area | Specific Use Case | Findings/Implications |
|---|---|---|
| Antimicrobial | Food preservation | Effective against Listeria monocytogenes |
| Treatment of bacterial infections | Potent against Gram-positive and some Gram-negative bacteria | |
| Inflammation Management | Inhibition of PLA2 | Potential treatment for inflammatory diseases |
| Cancer Treatment | Targeting PE-rich cancer cell membranes | Selective disruption of cancer cell integrity |
| Antiviral | Inhibition of enveloped viruses | Broad-spectrum antiviral activity |
Chemical Reactions Analysis
Cinnamycin Gene Cluster – Cin
Genetic studies have identified four genes (cinA, cinM, cinX, and cinorf7) that play an important role in this compound biosynthesis .
- cinA: Encodes the this compound precursor peptide .
- cinM: Encodes LanM family proteins responsible for dehydrating serine and threonine residues in the propeptide and forming lanthionine bridges .
- cinX: Encodes a protein that catalyzes the hydroxylation of aspartate at position 15 .
- cinorf7: Crucial in forming the lysinoalanine bridge .
Receptor-Molecule Interactions
This compound selectively binds to phosphatidylethanolamine (PE), a lipid residing in the inner layer of the plasma membrane, with a 1:1 stoichiometry . NMR studies suggest this compound's selectivity for PE is due to the binding of the primary ammonium group of the PE head group into a small binding pocket on the peptide surface. This pocket cannot accommodate larger head groups, such as those of phosphatidylcholine .
Specific Interactions:
- Hydrogen bonds form between the lipid ammonium and the backbone carbonyl of Phe7 and Val13 .
- The PE ammonium group interacts with the hydroxyl and carboxylate groups of HyAsp15 .
- Backbone amide hydrogens of residues 10−13 are critical in binding the lipid phosphate .
- This compound can induce transbilayer lipid movement and alter the curvature of PE-containing membranes .
Chemical Stability and Degradation
Cinnamaldehyde, a compound distinct from this compound, is related in name only. Cinnamaldehyde is stable under a nitrogen atmosphere but unstable under an oxygen atmosphere . Oxidation of cinnamaldehyde occurs as a gas-liquid reaction, where cinnamaldehyde absorbs oxygen to form non-gaseous products, leading to a decrease in pressure .
Oxidation Process:
- Cinnamaldehyde reacts with oxygen to form peroxides .
- Thermal decomposition of cinnamaldehyde peroxides produces free radicals, causing rapid radical oxidation of cinnamaldehyde .
To prevent deterioration, contact with oxygen should be avoided during the production, storage, and transportation of cinnamaldehyde .
Molecular Dynamics Simulations
Molecular dynamics simulations have elucidated the structure of lipid-cinnamycin complexes and the origin of selective lipid binding . These simulations reveal that this compound selectively binds to PE by forming an extensive hydrogen-bonding network involving all three hydrogen atoms of the primary ammonium group of the PE head group .
Table: Atomistic Simulations of DLPE Bound to this compound in Different Solvents
| Simulation Name | Simulation Time (μs) | Solvent | HyAsp15 Rotated | NOE Rest. Eq. |
|---|---|---|---|---|
| D NMR | 0.3 | DMSO | no | no |
| E NMR | 0.3 | Ethanol | no | no |
| W NMR | 0.3 | Water | no | no |
| D unflip | 1.0 | DMSO | no | yes |
| D flip | 1.0 | DMSO | yes | yes |
| E unflip | 1.0 | Ethanol | no | yes |
| E flip | 1.0 | Ethanol | yes | yes |
| D flip_W | 0.65 | Water | yes | yes |
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Related Lantibiotics
- Key Insights: Single conservative substitutions (e.g., duramycin’s R2K) are tolerated by this compound’s biosynthetic machinery, whereas non-conservative changes (e.g., duramycin C’s R2A and V13S) disrupt production . The β-hydroxyaspartate residue (Asp15) in this compound is critical for hydrogen bonding with PE’s ethanolamine group, a feature conserved in duramycins .
Functional and Mechanistic Differences
Table 2: Functional Comparison of this compound and Analogs
- Mechanistic Insights :
- Both this compound and duramycin bind PE in a curvature-dependent manner, with enhanced affinity for highly curved membranes (e.g., small vesicles) .
- This compound’s ability to externalize PE in dividing cells and apoptotic bodies is exploited for fluorescent imaging, while duramycin’s similar binding is leveraged for anti-inflammatory effects .
Immunogenicity and Regulation
This compound’s immunity system involves cinL (PEMT enzyme), cinT, and cinH (ABC transporters). Deletion of cinKR regulators abolishes both production and immunity, a mechanism shared with microbisporicin in Microbispora corallina . In contrast, nisin (a type A lantibiotic) employs distinct immunity proteins (NisI, NisFEG), reflecting evolutionary divergence in lantibiotic self-protection strategies .
Preparation Methods
Genetic Organization of the cin Cluster
The biosynthesis of cinnamycin is governed by the cin gene cluster, a 14.5-kb genomic region encoding eight open reading frames (cinA, cinM, cinX, cinT, cinR, orf7, orf8, and orf9). The structural gene cinA encodes a 51-amino acid precursor peptide comprising a 23-residue leader sequence and a 28-residue propeptide. Post-translational modifications are orchestrated by cinM (a LanM-type dehydratase/cyclase), cinX (an α-ketoglutarate/Fe²⁺-dependent hydroxylase), and orf7 (a lysinoalanine bridge-forming enzyme). Regulatory elements include cinR, a Streptomyces antibiotic regulatory protein (SARP), which activates transcription of the cin cluster under phosphate-limiting conditions.
Table 1: Key Genes in the cin Biosynthetic Cluster
| Gene | Function | Role in this compound Biosynthesis |
|---|---|---|
| cinA | Structural gene for precursor peptide | Encodes prepro-cinnamycin |
| cinM | Dehydratase/cyclase | Dehydrates Ser/Thr; forms Lan/MeLan |
| cinX | Aspartate-15 hydroxylase | Hydroxylates Asp15 to 3-HyAsp |
| orf7 | Lysinoalanine synthase | Catalyzes Lys19-dehydroAla6 crosslink |
| cinR | Transcriptional regulator | Activates cin cluster expression |
Post-Translational Modification Machinery
This compound maturation involves four sequential steps:
-
Dehydration : CinM dehydrates Ser6, Ser14, Thr8, and Thr17 to dehydroalanine (Dha) and dehydrobutyrine (Dhb).
-
Cyclization : CinM catalyzes thioether bond formation between Dha/Dhb and Cys residues, generating one meso-lanthionine (Lan) and two 3-methyllanthionine (MeLan) bridges.
-
Hydroxylation : CinX hydroxylates Asp15 to erythro-3-hydroxy-L-aspartic acid (HyAsp), a modification critical for lipid binding.
-
Lysinoalanine Bridge Formation : Orf7 mediates a non-enzymatic reaction between Lys19 and Dha6, forming a lysinoalanine (Lal) bridge.
The leader peptide of prepro-cinnamycin is essential for guiding CinM and CinX but is cleaved by a protease (likely encoded by cinT) during secretion.
Heterologous Production Systems
Streptomyces lividans as a Heterologous Host
The cin cluster has been successfully expressed in Streptomyces lividans, yielding 12–15 mg/L of this compound. Key steps include:
-
Cluster Transplantation : The entire cin cluster was cloned into the integrative vector pSET152 and introduced into S. lividans TK24 via intergeneric conjugation.
-
Modular Engineering : Substituting cinA with homologs from duramycin and duramycin B generated hybrid lantibiotics, confirming the flexibility of the CinM/X/Orf7 machinery.
Table 2: Heterologous Production in S. lividans
| Parameter | Detail | Yield (mg/L) |
|---|---|---|
| Host Strain | S. lividans TK24 | 12–15 |
| Vector | pSET152 (integrative) | – |
| Key Modifications | cinA swapped with durA/durB | 8–10 |
Escherichia coli for Reconstituted Biosynthesis
This compound has been produced in E. coli BL21(DE3) using a plasmid system co-expressing cinA, cinM, cinX, and orf7. Critical findings include:
-
Leader Peptide Dependence : CinM requires the leader peptide for substrate recognition, whereas CinX hydroxylates Asp15 independently.
-
Modification Order : CinM and CinX can act in either sequence, enabling flexible maturation pathways.
-
Yield Optimization : IPTG-induced expression yielded 3–5 mg/L of this compound, confirmed via MALDI-TOF mass spectrometry.
Chemical Synthesis Approaches
Solid-Phase Peptide Synthesis (SPPS)
This compound’s compact structure necessitates advanced SPPS strategies:
-
Resin and Chemistry : Dawson Dbz resin with Fmoc/tBu chemistry enables on-resin cyclization via native chemical ligation (NCL).
-
Cyclization : Linear precursors (e.g., Ala-Arg-Gln-Ala-Ala-Ala-Phe-Gly-Pro-Phe-Abu-Phe-Val-Ala-Asp-Gly-Asn-Abu-Lys) are cyclized using 4-mercaptophenylacetic acid, achieving 60–70% yields.
Table 3: SPPS Parameters for this compound
| Parameter | Detail |
|---|---|
| Resin | Dawson Dbz (3-Fmoc-amino-4-aminobenzoyl) |
| Coupling Reagent | HBTU/HOBt |
| Cyclization Agent | 4-Mercaptophenylacetic acid |
| Purification | Reverse-phase HPLC (C-18 column) |
| Overall Yield | 60–70% |
Challenges in Synthetic Routes
-
Thiol Bridge Stability : Oxidation of lanthionine bridges during SPPS requires inert atmosphere handling.
-
HyAsp Incorporation : Direct synthesis of 3-HyAsp remains problematic, necessitating post-assembly hydroxylation mimics.
Comparative Analysis of Production Methods
Table 4: Comparison of this compound Preparation Methods
| Method | Yield | Cost | Scalability | Structural Fidelity |
|---|---|---|---|---|
| Native Biosynthesis | 10–20 mg/L | Low | Moderate | High |
| Heterologous (S. lividans) | 12–15 mg/L | Medium | High | High |
| Heterologous (E. coli) | 3–5 mg/L | High | Low | Moderate |
| Chemical Synthesis | 60–70% | Very High | Low | Variable |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
